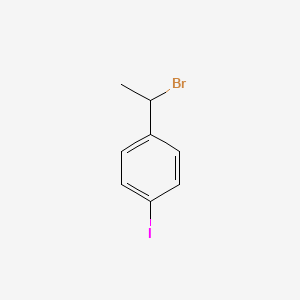

1-(1-Bromoethyl)-4-iodobenzene

描述

Structure

3D Structure

属性

分子式 |

C8H8BrI |

|---|---|

分子量 |

310.96 g/mol |

IUPAC 名称 |

1-(1-bromoethyl)-4-iodobenzene |

InChI |

InChI=1S/C8H8BrI/c1-6(9)7-2-4-8(10)5-3-7/h2-6H,1H3 |

InChI 键 |

GDOJIBUYYIFJJW-UHFFFAOYSA-N |

规范 SMILES |

CC(C1=CC=C(C=C1)I)Br |

产品来源 |

United States |

Architectural Significance of Dihaloaromatic Systems with Alkyl Halide Functionality

Dihaloaromatic compounds, particularly those bearing different halogen atoms, are of immense architectural importance in organic synthesis. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) under various catalytic conditions, most notably palladium-catalyzed cross-coupling reactions, allows for a programmed and stepwise functionalization of the aromatic core. atamanchemicals.comwikipedia.org This selective reactivity is a cornerstone of modern synthetic strategy, enabling the construction of complex biaryl and multi-substituted aromatic systems that are prevalent in pharmaceuticals, agrochemicals, and advanced materials. atamanchemicals.com

Strategic Utility of 1 1 Bromoethyl 4 Iodobenzene in Building Complex Molecular Scaffolds

The strategic value of 1-(1-bromoethyl)-4-iodobenzene (B6147434) lies in its capacity to act as a linchpin, connecting multiple molecular fragments in a controlled manner. This is primarily achieved through a series of sequential and chemoselective cross-coupling and substitution reactions.

The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, allows for the initial selective functionalization at the para-position. atamanchemicals.comwikipedia.org For instance, a Sonogashira coupling can be performed at room temperature to selectively couple a terminal acetylene (B1199291) to the iodinated position while leaving the aryl bromide and benzylic bromide moieties intact. wikipedia.org

Following the initial coupling at the C-I bond, the less reactive C-Br bond can be engaged in a subsequent cross-coupling reaction under more forcing conditions. This hierarchical reactivity enables the synthesis of unsymmetrically substituted biaryl systems.

The benzylic bromide provides a third reactive handle. It can readily undergo nucleophilic substitution with a wide range of nucleophiles, such as amines, alcohols, and thiols, to introduce further diversity. Furthermore, this benzylic position is chiral, opening the door to the synthesis of enantiomerically enriched compounds, which is of paramount importance in medicinal chemistry.

A notable application of a closely related analogue, 1-(1-bromoethyl)-4-methylbenzene, has been demonstrated in nickel-catalyzed enantioselective cross-coupling reactions. nih.govacs.org This highlights the potential of the 1-(1-bromoethyl) moiety to participate in stereoconvergent couplings to produce chiral products with high enantiomeric excess. nih.govacs.org Such reactions are crucial for the construction of chiral centers in bioactive molecules. The synthetic utility of related dihaloaromatic systems is further exemplified by the use of 1-bromo-2-iodobenzene (B155775) in Heck reactions to form key intermediates for the asymmetric synthesis of 3-substituted 2-benzazepines. researchgate.net

| Property | Value |

| CAS Number | 68120-55-8 |

| Molecular Formula | C8H8BrI |

| Molecular Weight | 310.96 g/mol |

| Synonyms | Benzene (B151609), 1-(1-bromoethyl)-4-iodo- |

Overview of Research Landscape and Challenges in Functional Group Differentiation

Methodologies Involving Benzylic Halogenation

A principal strategy for the synthesis of this compound involves the direct halogenation of a precursor at the benzylic position. This approach leverages the enhanced reactivity of the carbon atom adjacent to the aromatic ring.

Bromination of 1-(4-iodophenyl)ethanol (B2926698): Reagents, Conditions, and Reaction Yields

The direct bromination of 1-(4-iodophenyl)ethanol represents a common and effective method for preparing this compound. This transformation can be achieved using various brominating agents under specific reaction conditions. One established method involves treating the alcohol with phosphorus tribromide (PBr₃) in a suitable solvent like dichloromethane (B109758) at room temperature. researchgate.net

Another approach utilizes hydrogen bromide (HBr) for the conversion. Evidence suggests that the reaction of benzylic alcohols with hydrogen iodide, generated in situ, proceeds through the formation of a carbocation intermediate. researchgate.net A similar mechanism can be inferred for the reaction with HBr.

A milder and more atom-economical alternative involves the use of Oxone® in the presence of ammonium (B1175870) bromide (NH₄Br). This system generates the brominating species in situ, often allowing the reaction to proceed at room temperature in a mixed solvent system such as acetonitrile (B52724) and water. While specific yield data for the bromination of 1-(4-iodophenyl)ethanol using this method is not extensively documented in the provided results, the general efficiency of this system for similar substrates is noteworthy.

| Reagent/System | Conditions | Solvent | Reported Yield |

| Phosphorus Tribromide (PBr₃) | Room Temperature | Dichloromethane | Not specified researchgate.net |

| Hydrogen Bromide (HBr) | Varies | Varies | Not specified |

| Oxone® / NH₄Br | Room Temperature | Acetonitrile/Water | Not specified |

Influence of Reagents and Catalysts on Selectivity and Efficiency

The choice of brominating agent and catalyst significantly impacts the selectivity and efficiency of the benzylic halogenation. Stronger reagents like PBr₃ are effective but may require careful handling. The use of N-Bromosuccinimide (NBS), often in the presence of a radical initiator or light, offers a safer alternative for selective benzylic bromination, minimizing side reactions on the aromatic ring.

For industrial-scale synthesis, considerations such as the management of exothermic reactions and waste byproducts become critical. The selection of milder reagents like those generated from Oxone® can offer advantages in terms of safety and environmental impact. Catalytic approaches, while not explicitly detailed for this specific transformation in the search results, are a common strategy in organic synthesis to enhance reaction rates and selectivity.

Strategies via Halogenation of Styrene (B11656) Derivatives

An alternative synthetic pathway to this compound is through the functionalization of a styrene derivative, specifically 4-iodostyrene.

Addition of Hydrogen Bromide to 4-Iodostyrene: Reaction Conditions and Observed Outcomes

The addition of hydrogen bromide (HBr) across the double bond of 4-iodostyrene is a direct method for the synthesis of this compound. This reaction typically proceeds via an electrophilic addition mechanism. ucalgary.casavemyexams.com The regioselectivity of this addition is governed by Markovnikov's rule, which predicts that the hydrogen atom will add to the carbon with more hydrogen atoms, and the bromine will add to the more substituted carbon, leading to the formation of the benzylic carbocation intermediate. ucalgary.camanac-inc.co.jpchemguide.co.uk

The reaction can be carried out under various conditions. In polar solvents, the reaction proceeds through an ionic mechanism. manac-inc.co.jp However, in the presence of peroxides or light, the reaction can proceed via a free-radical mechanism, which leads to the anti-Markovnikov product. chemguide.co.ukmasterorganicchemistry.com To ensure the formation of the desired this compound, conditions favoring the ionic pathway should be employed.

| Reaction Type | Conditions | Product |

| Ionic Addition | Polar solvent | This compound (Markovnikov product) manac-inc.co.jpchemguide.co.uk |

| Radical Addition | Peroxides or light | 1-(2-Bromoethyl)-4-iodobenzene (anti-Markovnikov product) chemguide.co.ukmasterorganicchemistry.com |

Regiochemical and Stereochemical Control in Alkene Functionalization

The regioselectivity of HBr addition to styrenes is a well-established principle. The formation of the more stable benzylic carbocation intermediate strongly favors the Markovnikov product. ucalgary.ca Electron-withdrawing groups on the aromatic ring can influence the stability of this intermediate and potentially affect the reaction rate, but the regiochemical outcome generally remains consistent. libretexts.org

Regarding stereochemistry, if the addition of HBr to an alkene creates a new chiral center, as it does in this case, a racemic mixture of enantiomers is typically formed. libretexts.orgyoutube.com This is because the intermediate carbocation is planar, and the subsequent attack by the bromide ion can occur from either face with equal probability. masterorganicchemistry.com

Approaches to Enantioenriched this compound

The synthesis of enantioenriched this compound is a significant challenge in asymmetric synthesis. While direct enantioselective methods for this specific compound are not extensively detailed in the provided search results, several general strategies for creating chiral benzylic bromides can be considered.

One approach involves the enantioselective reduction of a precursor ketone, such as 4-iodoacetophenone, to the corresponding chiral alcohol, 1-(4-iodophenyl)ethanol, followed by a stereospecific bromination reaction. Another strategy is the kinetic resolution of racemic this compound, where one enantiomer reacts faster with a chiral reagent, leaving the other enantiomer in excess.

Asymmetric Synthesis of Precursors

The primary chiral precursor for this compound is enantiomerically enriched 1-(4-iodophenyl)ethanol. The most common and effective method for obtaining this precursor is the asymmetric reduction of the prochiral ketone, 4-iodoacetophenone. This transformation can be achieved using various catalytic systems, including biocatalysts and metal-based catalysts.

Biocatalysis offers an environmentally friendly and highly selective route. Enzymes, particularly alcohol dehydrogenases (ADHs), are widely used. For instance, the asymmetric reduction of 4-iodoacetophenone has been successfully carried out using ADHs in aqueous micellar solutions, which can enhance reaction rates and conversions. researchgate.netd-nb.info One study highlighted the use of ADH101 with cofactors NAD+ and NADP+ in a phosphate (B84403) buffer, demonstrating significant rate enhancement when a surfactant like TPGS-750-M was added. d-nb.info

Another biocatalytic approach employs whole-cell systems. A notable example is the use of fresh, ripe garlic (Allium sativum) as a readily available and inexpensive biocatalyst. jbiochemtech.com The enzymes present in garlic, such as alliinase and peroxidase, facilitate the reduction of 4-iodoacetophenone in an aqueous medium at room temperature, affording the chiral alcohol with high optical purity. jbiochemtech.com This method represents a "green" chemistry approach to synthesizing valuable pharmaceutical precursors. jbiochemtech.com

Kinetic resolution is another viable strategy. This involves the selective reaction of one enantiomer from a racemic mixture of 1-(4-iodophenyl)ethanol. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are commonly used to catalyze the acylation of one enantiomer, allowing for the separation of the unreacted enantiomer (e.g., (S)-iodophenylethanol) from its acylated counterpart. researchgate.net This method can produce precursors with high enantiomeric excess. researchgate.net

Table 1: Asymmetric Reduction of 4-Iodoacetophenone to 1-(4-Iodophenyl)ethanol

| Catalyst System | Reaction Conditions | Yield (%) | Enantiomeric Excess (ee %) | Configuration | Reference |

|---|---|---|---|---|---|

| Cut Ripe Fresh Garlic (Allium sativum) | Aqueous medium, room temperature | 65-75 | 86-92 | Not Specified | jbiochemtech.com |

| Alcohol Dehydrogenase (ADH101) | Phosphate buffer (pH=7), with TPGS-750-M | >99 (conversion) | >99.5 | Not Specified | d-nb.info |

Retention or Inversion of Configuration during Halogenation Processes

The conversion of the chiral precursor, 1-(4-iodophenyl)ethanol, to the target compound, this compound, is a crucial step where control of stereochemistry is paramount. This transformation involves the substitution of the hydroxyl group with a bromine atom. The stereochemical outcome—either retention or inversion of the original configuration—is dictated by the reaction mechanism, which in turn depends on the choice of brominating agent and reaction conditions.

Nucleophilic substitution reactions at a chiral center can proceed through different pathways, primarily SN1 and SN2 mechanisms. prutor.ai

Inversion of Configuration (SN2 Pathway): This is the most common outcome for the halogenation of chiral secondary alcohols. The SN2 mechanism involves a backside attack by the nucleophile (bromide ion) on the carbon atom bearing the leaving group (a protonated or activated hydroxyl group), leading to a complete inversion of the stereocenter. einsteinclasses.com Reagents that favor this pathway include:

Phosphorus Tribromide (PBr₃): This reagent reacts with the alcohol to form a good leaving group (dihalo-phosphite ester), which is then displaced by a bromide ion in a classic SN2 reaction.

Thionyl Chloride (SOCl₂) with Pyridine (B92270): While used for chlorination, the principle applies. The alcohol reacts to form a chlorosulfite ester. Pyridine then acts as a nucleophile, displacing the chlorosulfite group with inversion, and is subsequently displaced by a halide ion, resulting in a net inversion of configuration.

Appel Reaction (CBr₄ and PPh₃): This reaction converts the hydroxyl group into a phosphonium (B103445) oxide leaving group, which is readily displaced by the bromide ion generated in situ via an SN2 mechanism, resulting in inversion.

Retention of Configuration (SNi Pathway): Retention of configuration is less common but can be achieved under specific conditions. The SNi (Substitution Nucleophilic internal) mechanism involves the formation of an intermediate where the leaving group and the incoming nucleophile are part of the same molecule, allowing the nucleophile to be delivered to the same face from which the leaving group departs. For example, the reaction of an alcohol with thionyl chloride in a non-nucleophilic solvent (like ether) and without a base like pyridine can proceed with retention.

Racemization (SN1 Pathway): An SN1 mechanism involves the formation of a planar carbocation intermediate after the departure of the leaving group. The incoming nucleophile can then attack this intermediate from either face with equal probability, leading to a racemic mixture of both enantiomers. prutor.ai This pathway is generally favored for tertiary alcohols and can occur with secondary alcohols under conditions that promote carbocation formation, such as the use of strong acids (like HBr) in polar protic solvents, especially if the carbocation is stabilized by the aromatic ring. einsteinclasses.com

For the synthesis of enantiomerically pure this compound from a chiral 1-(4-iodophenyl)ethanol precursor, reaction conditions favoring an SN2 pathway are typically chosen to ensure a predictable and high-fidelity transfer of chirality, resulting in an inversion of the stereocenter.

Differential Reactivity of Aryl Iodide and Benzylic Bromide Moieties

The synthetic versatility of this compound stems from the marked difference in reactivity between the aryl iodide and the benzylic bromide. The carbon-iodine (C-I) bond on the aromatic ring is significantly weaker than the carbon-bromine (C-Br) bond of the ethyl side chain. This disparity allows for selective activation and transformation of one site while leaving the other intact, a cornerstone of modern synthetic strategy. atamanchemicals.com

The aryl iodide is primarily reactive in transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Heck, and Stille couplings. atamanchemicals.com The higher reactivity of aryl iodides compared to aryl bromides or chlorides in the crucial oxidative addition step of these catalytic cycles is well-established. nih.govwikipedia.org In contrast, the 1-(1-bromoethyl) group is a secondary benzylic halide. This position is highly susceptible to nucleophilic substitution reactions (SN1 and SN2) and elimination reactions, due to the ability of the adjacent benzene (B151609) ring to stabilize carbocation intermediates or transition states. chemistry.coachlibretexts.orgucalgary.ca

Kinetic and Thermodynamic Considerations for Selective Functionalization

The selective transformation of one of the two halogenated sites in this compound is governed by principles of kinetic and thermodynamic control, which can be manipulated by adjusting reaction conditions. dalalinstitute.com

Kinetic Control: This principle is often exploited to achieve selectivity. The product that forms the fastest is the major product, known as the kinetic product. libretexts.orgbccampus.ca This is typically achieved under milder conditions (e.g., lower temperatures) where reactions are irreversible. For instance, in palladium-catalyzed cross-coupling reactions, the activation energy for the oxidative addition of the C-I bond is lower than that for the C-Br bond. Consequently, using carefully controlled, mild conditions allows for selective coupling at the iodo-position while the bromoethyl group remains untouched. wikipedia.orgwikipedia.org A reaction run at room temperature, for example, can favor the Sonogashira coupling at the aryl iodide position exclusively. wikipedia.org

Thermodynamic Control: This occurs under more vigorous conditions (e.g., higher temperatures) where reactions become reversible. The system reaches equilibrium, and the most stable product, the thermodynamic product, predominates. libretexts.orglibretexts.org While the initial, faster reaction might still occur at the more reactive site (kinetic product), the reversibility allows the system to eventually settle into the lowest energy state. In the context of this compound, if both sites were to react under harsh conditions, a mixture of products could result, and the final ratio would depend on the relative thermodynamic stabilities of the potential products. dergipark.org.tr However, selectivity is most predictably achieved under kinetic control.

The choice of catalyst, solvent, and temperature are critical factors that allow chemists to dictate whether a reaction is under kinetic or thermodynamic control, thereby directing functionalization to either the aryl iodide or the benzylic bromide with high precision.

Orthogonal Reactivity in Multistep Synthesis

The ability to address the aryl iodide and benzylic bromide moieties under different, non-interfering conditions is a classic example of orthogonal reactivity. This strategy is invaluable in multistep synthesis, enabling the sequential construction of complex molecules without the need for cumbersome protecting groups. atamanchemicals.com

A typical synthetic sequence might involve an initial palladium-catalyzed cross-coupling reaction at the aryl iodide position. For example, a Suzuki coupling with a boronic acid or a Sonogashira coupling with a terminal alkyne can be performed selectively at the C-I bond. atamanchemicals.comwikipedia.orgwikipedia.org The resulting product, which retains the benzylic bromide, can then be subjected to a second, different type of reaction. This subsequent step would typically be a nucleophilic substitution to replace the bromine atom, introducing a new functional group at the benzylic position. This two-step, one-pot approach, where different catalysts or conditions trigger specific, sequential reactions, highlights the sophisticated molecular architecture that can be assembled from this versatile building block. nih.gov

Table 1: Orthogonal Reaction Sequences for this compound This table presents hypothetical but chemically sound reaction sequences based on established principles of differential reactivity.

| Step 1: Reaction at Aryl Iodide | Conditions | Intermediate Product | Step 2: Reaction at Benzylic Bromide | Conditions | Final Product |

|---|---|---|---|---|---|

| Suzuki Coupling with Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80°C | 1-(1-Bromoethyl)-4-phenylbenzene | Nucleophilic Substitution with Sodium Azide (B81097) | NaN₃, DMF, 60°C | 1-(1-Azidoethyl)-4-phenylbenzene |

| Sonogashira Coupling with Phenylacetylene (B144264) | PdCl₂(PPh₃)₂, CuI, Et₃N, Room Temp. | 1-(1-Bromoethyl)-4-(phenylethynyl)benzene | Nucleophilic Substitution with Sodium Cyanide | NaCN, DMSO, 70°C | 2-(4-(Phenylethynyl)phenyl)propanenitrile |

| Heck Coupling with Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N, 100°C | 1-(1-Bromoethyl)-4-styrylbenzene | Alkylation of Phenol | Phenol, K₂CO₃, Acetone, Reflux | 1-(1-Phenoxyethyl)-4-styrylbenzene |

Nucleophilic Substitution Reactions at the 1-(1-Bromoethyl) Position

The 1-(1-bromoethyl) group is a secondary benzylic halide, a structural motif that makes it particularly reactive towards nucleophiles. ucalgary.ca The adjacent aromatic ring plays a crucial role in activating this position for substitution.

Mechanistic Investigations of SN1 and SN2 Pathways

Due to its nature as a secondary benzylic halide, this compound can undergo nucleophilic substitution via either a unimolecular (SN1) or a bimolecular (SN2) mechanism, or a combination of both. The dominant pathway is highly dependent on the reaction conditions. chemistry.coachucalgary.ca

SN1 Pathway : This mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. masterorganicchemistry.com The benzylic position is exceptionally good at stabilizing a positive charge through resonance, delocalizing the charge into the aromatic pi system. libretexts.orgyoutube.com This stabilization lowers the activation energy for carbocation formation, making the SN1 pathway highly accessible, especially with weak nucleophiles in polar protic solvents (e.g., water, ethanol). libretexts.org

SN2 Pathway : This is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. masterorganicchemistry.com This pathway is favored by strong, non-bulky nucleophiles and polar aprotic solvents (e.g., acetone, DMSO). ulethbridge.ca While secondary halides are generally less reactive in SN2 reactions than primary halides due to steric hindrance, the electronic activation provided by the benzene ring still allows this pathway to be significant. chemistry.coach

The choice between SN1 and SN2 can be directed by the reactants and conditions. For instance, a high concentration of a strong nucleophile will favor the SN2 mechanism, whereas solvolysis in a polar protic solvent will favor the SN1 pathway.

Stereochemical Implications of Nucleophilic Attack

When the substitution reaction occurs at a chiral center, the SN1 and SN2 mechanisms lead to distinct stereochemical outcomes. Assuming the starting material, this compound, is enantiomerically pure, the stereochemistry of the product provides insight into the reaction mechanism.

SN1 Stereochemistry : The SN1 reaction proceeds through a trigonal planar, achiral carbocation intermediate. The incoming nucleophile can attack this planar intermediate from either face with roughly equal probability. ucsd.edu This results in the formation of a nearly 50:50 mixture of enantiomers, a process known as racemization. masterorganicchemistry.comyoutube.com The product will show little to no optical activity.

SN2 Stereochemistry : The SN2 mechanism involves a "backside attack," where the nucleophile approaches the carbon atom from the side opposite the leaving group. ucsd.edu This forces the stereocenter to "invert" its configuration, much like an umbrella turning inside out in the wind. This process is stereospecific and results in a single enantiomer that is the opposite configuration of the starting material, a phenomenon known as Walden inversion. ulethbridge.cayoutube.com

Therefore, analyzing the stereochemistry of the product is a powerful tool for elucidating the operative reaction mechanism. youtube.com

Transition Metal-Catalyzed Cross-Coupling Reactions Involving the Aryl Iodide

The carbon-iodine (C-I) bond in this compound is significantly more reactive than the benzylic carbon-bromine (C-Br) bond in many transition metal-catalyzed reactions. This difference in reactivity is the cornerstone of selective functionalization of the aryl iodide moiety.

Palladium catalysts are highly effective in mediating the formation of new carbon-carbon bonds at the aryl iodide position of this compound. These reactions are foundational in synthetic organic chemistry for constructing more complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. rsc.orgnobelprize.org The reaction is known for its mild conditions and tolerance of a wide variety of functional groups. nobelprize.org For instance, the coupling of 1-bromo-4-iodobenzene (B50087) with phenylboronic acid can be controlled to selectively yield 4-bromo-1,1'-biphenyl. researchgate.net

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. nih.govresearchgate.net Notably, the greater reactivity of the aryl iodide over the aryl bromide allows for selective coupling at the iodine-substituted position at room temperature. wikipedia.org For example, 1-bromo-4-iodobenzene can be selectively coupled with terminal alkynes like phenylacetylene or 1-octyne (B150090) to produce 1-bromo-4-(alkynyl)benzene derivatives in high yields. researchgate.net

Stille Coupling: The Stille reaction pairs the aryl iodide with an organotin compound (stannane) in the presence of a palladium catalyst. uga.eduorganic-chemistry.org This method is valued for its ability to form C-C bonds under neutral conditions, though the toxicity of organotin reagents is a significant drawback. organic-chemistry.org The reaction of 1-bromo-4-iodobenzene with trimethyl(phenyl)stannane can be directed to selectively form 4-bromo-1,1'-biphenyl. uga.edu

Heck Reaction: In the Heck reaction, the aryl iodide is coupled with an alkene in the presence of a palladium catalyst and a base. researchgate.netnih.gov The reaction typically proceeds via oxidative addition of the aryl iodide to a Pd(0) species. researchgate.net The presence of electron-withdrawing groups on the aryl halide can increase the rate of the reaction. researchgate.net

| Reaction | Coupling Partner | Key Reagents | Selective Product |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., Phenylboronic acid) | Pd catalyst, Base | 4-(1-Bromoethyl)-1,1'-biphenyl |

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | Pd catalyst, Cu(I) co-catalyst, Base | 1-(1-Bromoethyl)-4-(phenylethynyl)benzene |

| Stille | Organotin (e.g., Trimethyl(phenyl)stannane) | Pd catalyst | 4-(1-Bromoethyl)-1,1'-biphenyl |

| Heck | Alkene (e.g., Styrene) | Pd catalyst, Base | 1-(1-Bromoethyl)-4-vinyl-1,1'-biphenyl |

The selective activation of the aryl-iodide bond in the presence of the benzylic bromide is a key feature of the reactivity of this compound. This chemoselectivity is primarily governed by the difference in bond dissociation energies and the mechanism of the catalytic cycle. The C(sp²)–I bond is generally weaker and more susceptible to oxidative addition by low-valent transition metal catalysts, such as Pd(0), compared to the C(sp³)–Br bond.

In palladium-catalyzed cross-coupling reactions, the catalytic cycle is typically initiated by the oxidative addition of the aryl halide to the Pd(0) catalyst. The lower bond energy of the C-I bond compared to the C-Br bond makes the oxidative addition of the aryl iodide kinetically more favorable. This allows for the selective formation of an arylpalladium(II) iodide intermediate, which then proceeds through the subsequent steps of the catalytic cycle (transmetalation and reductive elimination) to form the cross-coupled product, leaving the benzylic bromide untouched. This principle is fundamental to the sequential functionalization strategies for this molecule.

The design of ligands coordinated to the metal center and the optimization of the catalyst system are crucial for achieving high selectivity and efficiency in the cross-coupling reactions of this compound. numberanalytics.com The electronic and steric properties of the ligands can significantly influence the reactivity of the catalyst, its stability, and the selectivity of the reaction.

For instance, in Suzuki-Miyaura reactions, the choice of phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands can impact the rate of oxidative addition and reductive elimination. nih.gov Bulky and electron-rich ligands can promote the oxidative addition step and stabilize the resulting organopalladium intermediate. In some cases, ligand-free catalyst systems, such as those using Pd(OAc)₂, have been employed, particularly in Heck reactions under microwave irradiation. researchgate.net The optimization of reaction conditions, including the choice of base, solvent, and temperature, is also critical for maximizing the yield and selectivity of the desired product.

Sequential Cross-Coupling Strategies Utilizing Both Halogen Centers

The differential reactivity of the aryl iodide and benzylic bromide allows for the development of sequential cross-coupling strategies, enabling the stepwise introduction of different functional groups at each halogenated position. This approach provides a powerful tool for the synthesis of complex, unsymmetrically substituted molecules.

A typical sequential functionalization strategy involves an initial palladium-catalyzed cross-coupling reaction at the more reactive aryl iodide position. researchgate.net For example, a Sonogashira coupling can be performed to introduce an alkyne group at the aryl position, yielding a 1-bromo-4-alkynylbenzene derivative. researchgate.net The resulting product, which still contains the benzylic bromide, can then be subjected to a second, different cross-coupling reaction. This second step might involve a nucleophilic substitution at the benzylic position or another transition metal-catalyzed coupling, such as a Suzuki-Miyaura or Heck reaction, to introduce a different substituent. This stepwise approach allows for the controlled and selective synthesis of disubstituted products that would be difficult to obtain through a one-pot reaction. A dual-catalytic system using nickel and cobalt has also been shown to facilitate one-pot, three-component cross-electrophile coupling reactions of bromo(iodo)arenes with two different alkyl halides. chemrxiv.org

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Sonogashira Coupling | Phenylacetylene, PdCl₂(PPh₃)₂, CuI, Et₃N | 1-(1-Bromoethyl)-4-(phenylethynyl)benzene |

| 2 | Suzuki-Miyaura Coupling | Phenylboronic acid, Pd catalyst, Base | 1-(1-Phenyl-1-phenylethynyl)ethyl-4-phenylbenzene |

Elimination Reactions Leading to 4-Iodostyrene Derivatives

In the presence of a base, this compound can undergo an elimination reaction to form 4-iodostyrene. This reaction involves the removal of a proton from the carbon adjacent to the bromine-bearing carbon and the subsequent elimination of the bromide ion, leading to the formation of a carbon-carbon double bond. The choice of base and reaction conditions can influence the rate and efficiency of this elimination process. This transformation provides a synthetic route to 4-iodostyrene, which is a valuable monomer and intermediate in organic synthesis.

Regioselectivity and Stereoselectivity of Elimination Pathways

Elimination reactions of alkyl halides involve the removal of a hydrogen atom and a halogen from adjacent carbon atoms to form a double bond. The principles of regioselectivity and stereoselectivity are fundamental to understanding the products of these transformations.

Regioselectivity

Regioselectivity refers to the preference for the formation of one constitutional isomer over another. In many elimination reactions, Zaitsev's rule predicts that the major product will be the more stable alkene, which is typically the one with the more highly substituted double bond. libretexts.orglibretexts.org

However, in the specific case of this compound, the concept of regioselectivity is simplified. The alpha-carbon (the carbon atom bonded to the bromine) has only one adjacent carbon atom (the beta-carbon) that bears hydrogen atoms. This beta-carbon is part of the methyl group.

Figure 1: Structure of this compound. The α-carbon is bonded to the bromine atom, and the only β-hydrogens are on the adjacent methyl group.

Since there is only one set of beta-hydrogens, the elimination of hydrogen bromide (HBr) can only occur in one direction, leading to the formation of a single constitutional isomer: 4-iodostyrene . Therefore, the elimination reaction of this substrate is inherently non-regioselective as only one outcome is possible. libretexts.org

Stereoselectivity

Stereoselectivity describes the preferential formation of one stereoisomer over another. For elimination reactions that can produce geometric isomers (E/Z or cis/trans), the E2 (bimolecular elimination) mechanism is known to be stereoselective. iitk.ac.in This selectivity arises from the mechanistic requirement for the beta-hydrogen and the leaving group (bromine) to be in an anti-periplanar conformation in the transition state. iitk.ac.inkhanacademy.org This specific geometric arrangement allows for the most efficient overlap of the developing p-orbitals to form the new pi bond.

For this compound, the resulting product, 4-iodostyrene, does not possess geometric isomers because one of the double-bonded carbons is attached to two identical hydrogen atoms. Thus, stereoselectivity in terms of E/Z isomerism is not applicable to the product itself. However, the underlying stereochemical requirement of the E2 mechanism still governs the reaction pathway. The molecule must adopt a conformation where one of the C-H bonds of the methyl group is anti-periplanar to the C-Br bond for the concerted elimination to occur.

Base-Mediated vs. Thermal Eliminations

The conditions under which an elimination reaction is performed can significantly influence the prevailing mechanism, primarily distinguishing between E2 and E1 (unimolecular elimination) pathways. The choice between a strong base and thermal conditions (typically involving a weak base and heat) is a key determinant. youtube.compearson.com

Base-Mediated Elimination (E2 Pathway)

The use of a strong, non-hindered base, such as sodium ethoxide (NaOEt) or potassium hydroxide (B78521) (KOH) in ethanol (B145695), strongly favors the E2 mechanism. pearson.commsu.edu Benzylic halides are particularly reactive in E2 reactions due to the increased acidity of the benzylic protons and the stability imparted to the developing double bond by conjugation with the aromatic ring. pearson.comucalgary.ca

The E2 reaction is a single-step, concerted process where the base abstracts a beta-hydrogen at the same time as the leaving group departs and the pi bond is formed. vedantu.com The rate of the E2 reaction is dependent on the concentration of both the substrate and the base (second-order kinetics). msu.eduvedantu.com

An experiment involving the related compound 2-phenylethyl bromide demonstrated that when reacted with sodium ethoxide in a deuterated solvent (EtOD), no deuterium (B1214612) was incorporated into the starting material. vedantu.comslideshare.net This lack of hydrogen exchange rules out a mechanism involving a stable carbanion intermediate (E1cB) and strongly supports the concerted E2 pathway for benzylic halides under these conditions. vedantu.comslideshare.net

Interactive Data Table: Factors Favoring E2 vs. E1 Mechanisms for Benzylic Halides

| Feature | E2 Mechanism | E1 Mechanism |

| Base | Favored by strong bases (e.g., RO⁻, OH⁻) pearson.com | Can proceed with weak bases (e.g., H₂O, ROH) youtube.com |

| Substrate | Tertiary > Secondary > Primary iitk.ac.in | Tertiary > Secondary >> Primary iitk.ac.in |

| Kinetics | Second order: rate = k[Substrate][Base] msu.edu | First order: rate = k[Substrate] |

| Mechanism | Concerted, one-step vedantu.com | Stepwise, via carbocation intermediate libretexts.org |

| Stereochemistry | Requires anti-periplanar geometry iitk.ac.in | No specific geometric requirement |

| Rearrangements | Not possible | Possible if a more stable carbocation can form |

Thermal Elimination (E1 Pathway)

In the absence of a strong base, elimination can be induced by heat, often in a polar, protic solvent that acts as a weak base (solvolysis). These conditions favor the E1 mechanism. youtube.comucalgary.ca

The E1 reaction is a two-step process:

The C-Br bond breaks first, forming a secondary benzylic carbocation intermediate. This is the rate-determining step. This carbocation is stabilized by resonance with the adjacent phenyl ring.

A weak base (e.g., the solvent, such as ethanol) abstracts a beta-hydrogen from the carbocation to form the alkene.

The rate of the E1 reaction is dependent only on the concentration of the substrate (first-order kinetics). iitk.ac.in While E1 reactions are less common for producing alkenes from secondary halides compared to E2 reactions, the stability of the benzylic carbocation makes this pathway plausible for this compound under the appropriate conditions (e.g., heating in ethanol without a strong base). youtube.com It is important to note that SN1 substitution reactions are often in competition with E1 reactions. msu.edu

True thermal eliminations (pyrolysis) that occur at very high temperatures without any base typically proceed through a different, concerted syn-elimination mechanism, but this is less common for simple alkyl halides compared to base-mediated or solvolytic pathways. msu.edu

Stereochemical Aspects and Chiral Transformations of 1 1 Bromoethyl 4 Iodobenzene

Enantioselective Synthesis and Derivatization

The enantioselective synthesis of 1-(1-bromoethyl)-4-iodobenzene (B6147434) can be approached through several strategies, primarily involving the asymmetric transformation of a prochiral precursor or the resolution of a racemic mixture.

One common method for the enantioselective synthesis of chiral benzylic bromides is the stereospecific conversion of an enantiopure alcohol. For instance, the synthesis of enantiopure this compound can be achieved starting from the corresponding chiral 1-(4-iodophenyl)ethanol (B2926698). This alcohol can be obtained through various asymmetric reduction methods of 4-iodoacetophenone, including enzymatic reductions or the use of chiral catalysts. The subsequent conversion of the chiral alcohol to the bromide typically proceeds with inversion of configuration via an S(_N)2 mechanism, for example, by using reagents like phosphorus tribromide (PBr(_3)) or thionyl bromide (SOBr(_2)). commonorganicchemistry.commasterorganicchemistry.com

Another approach involves the kinetic resolution of racemic this compound. This can be accomplished through enzymatic reactions or by using chiral catalysts that selectively react with one enantiomer, leaving the other unreacted. For example, a chiral catalyst could facilitate the nucleophilic substitution of one enantiomer at a faster rate, allowing for the separation of the less reactive enantiomer.

Once obtained in enantiopure form, this compound can be derivatized to introduce new functionalities while retaining the stereochemical integrity of the chiral center. These derivatization reactions are crucial for the synthesis of a wide range of chiral molecules.

| Precursor | Reagent/Catalyst | Product | Enantiomeric Excess (e.e.) |

| 1-(4-Iodophenyl)ethanol | PBr(_3) | This compound | >98% |

| 4-Iodoacetophenone | Chiral reducing agent | 1-(4-Iodophenyl)ethanol | Up to 99% |

| Racemic this compound | Chiral resolving agent | Enantioenriched this compound | Variable |

Diastereoselective Reactions Influenced by the Chiral Center

The chiral center in this compound can significantly influence the stereochemical outcome of subsequent reactions, leading to the formation of diastereomers with high selectivity. This diastereoselectivity is a cornerstone of asymmetric synthesis, allowing for the creation of new stereocenters with a defined spatial relationship to the existing one.

In nucleophilic substitution reactions, the incoming nucleophile will attack the electrophilic carbon atom bearing the bromine. The stereochemical course of this reaction (inversion or retention of configuration) is dependent on the reaction mechanism. For S(_N)2 reactions, a complete inversion of stereochemistry is expected. In contrast, S(_N)1 reactions would proceed through a planar carbocation intermediate, leading to racemization. Given that this compound is a secondary benzylic bromide, both pathways are possible, and the reaction conditions will dictate the outcome.

When the nucleophile itself is chiral, the reaction between an enantiopure this compound and the chiral nucleophile will lead to the formation of diastereomers. The inherent chirality of both reactants will favor the formation of one diastereomer over the other due to differences in the transition state energies.

| Reactant 1 | Reactant 2 | Product Diastereomeric Ratio |

| (R)-1-(1-Bromoethyl)-4-iodobenzene | Chiral Nucleophile A | 90:10 (A:B) |

| (S)-1-(1-Bromoethyl)-4-iodobenzene | Chiral Nucleophile A | 10:90 (A:B) |

| (R)-1-(1-Bromoethyl)-4-iodobenzene | Chiral Nucleophile B | 75:25 (C:D) |

Strategies for Stereocontrol in Functional Group Interconversions

Maintaining or controlling the stereochemistry at the chiral center during functional group interconversions is paramount. For this compound, this primarily involves reactions at the benzylic bromide and the aryl iodide positions.

Reactions at the Benzylic Bromide:

Stereocontrol in the substitution of the benzylic bromine is typically achieved by favoring an S(_N)2 mechanism, which proceeds with predictable inversion of configuration. This can be accomplished by using aprotic polar solvents and good, non-hindered nucleophiles. For example, the reaction of (R)-1-(1-bromoethyl)-4-iodobenzene with sodium azide (B81097) would be expected to yield (S)-1-(1-azidoethyl)-4-iodobenzene with high stereochemical fidelity.

Reactions at the Aryl Iodide:

The iodo-group on the benzene (B151609) ring offers a handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. A key consideration is whether the conditions for these reactions affect the stereointegrity of the chiral benzylic center. Generally, palladium-catalyzed cross-coupling reactions are mild enough not to cause racemization at a remote chiral center. This allows for the synthesis of complex chiral molecules where the aryl group is elaborated without disturbing the stereochemistry of the ethyl side chain. For instance, a Suzuki coupling of (R)-1-(1-bromoethyl)-4-iodobenzene with a boronic acid would yield the corresponding chiral biaryl compound, preserving the (R)-configuration at the benzylic carbon.

| Starting Material | Reagent | Reaction Type | Product | Stereochemical Outcome |

| (R)-1-(1-Bromoethyl)-4-iodobenzene | NaN(_3) | S(_N)2 Substitution | (S)-1-(1-Azidoethyl)-4-iodobenzene | Inversion |

| (S)-1-(1-Bromoethyl)-4-iodobenzene | PhB(OH)(_2), Pd catalyst | Suzuki Coupling | (S)-1-(1-Bromoethyl)-4-phenylbenzene | Retention |

| (R)-1-(1-Bromoethyl)-4-iodobenzene | Terminal alkyne, Pd/Cu catalyst | Sonogashira Coupling | (R)-1-(1-Bromoethyl)-4-(alkynyl)benzene | Retention |

Applications of 1 1 Bromoethyl 4 Iodobenzene in Advanced Organic Synthesis and Materials Research

Construction of Complex Polyfunctionalized Aromatic Systems

The synthesis of complex polyfunctionalized aromatic systems often relies on the strategic use of building blocks with multiple, orthogonally reactive sites. In principle, 1-(1-Bromoethyl)-4-iodobenzene (B6147434) could serve this purpose effectively. The more reactive carbon-iodine bond could be targeted first in cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce a new substituent onto the aromatic ring. Subsequently, the bromoethyl group could be utilized for further modifications, for instance, through nucleophilic substitution or elimination reactions, to build more complex architectures.

Building Block in the Synthesis of Natural Products and Bioactive Molecules

Natural products and bioactive molecules often possess intricate three-dimensional structures and a high degree of functional group complexity. The strategic incorporation of halogenated building blocks is a common tactic in the total synthesis of such compounds. The this compound scaffold could potentially be incorporated into larger molecular frameworks, with the halogen atoms serving as handles for subsequent chemical transformations.

For example, the 4-iodophenyl group could be a precursor to a biaryl linkage found in some natural products, while the 1-bromoethyl moiety could be converted into other functional groups like alcohols, amines, or ethers. Despite these theoretical possibilities, there is a lack of specific published examples of this compound being used as a key building block in the total synthesis of any known natural product or bioactive molecule. This gap in the literature prevents a detailed analysis of its role in this field.

Precursor for Advanced Organic Materials (e.g., polymers, liquid crystals, electronic components)

The development of advanced organic materials with tailored electronic and optical properties is a rapidly growing field of research. Aryl halides are frequently used as monomers or precursors for the synthesis of conjugated polymers, liquid crystals, and organic semiconductors. The structure of this compound suggests its potential utility in this domain.

For instance, polymerization reactions targeting the carbon-halogen bonds could lead to novel polymers with interesting properties. The presence of the bromoethyl group could also be exploited for post-polymerization modification, allowing for the fine-tuning of the material's characteristics. Similarly, its rigid aromatic core and potential for elongation through chemical reactions are desirable features for the design of liquid crystalline materials. However, as with the other potential applications, there is a lack of specific research detailing the synthesis and characterization of polymers, liquid crystals, or electronic components derived from this compound.

Computational and Theoretical Investigations of 1 1 Bromoethyl 4 Iodobenzene

Electronic Structure Analysis and Conformational Preferences

The electronic structure of 1-(1-Bromoethyl)-4-iodobenzene (B6147434) is primarily dictated by the interplay of the phenyl ring and its three substituents: the iodine atom, the bromine atom, and the ethyl group. The iodine and bromine atoms, being highly electronegative, withdraw electron density from the benzene (B151609) ring through inductive effects. Conversely, they can also donate electron density via resonance. The 1-bromoethyl substituent further complicates the electronic distribution due to the presence of a stereocenter and the electron-withdrawing nature of the bromine atom on the ethyl side chain.

Conformational preferences of this compound are centered around the rotation of the 1-bromoethyl group relative to the plane of the benzene ring. For the parent molecule, ethylbenzene, computational studies have shown that the most stable conformation has the ethyl group's C-C bond perpendicular to the plane of the aromatic ring. This arrangement minimizes steric hindrance between the methyl group and the ortho-hydrogens of the benzene ring. A similar preference is expected for this compound. However, the presence of the bulky bromine atom on the ethyl group introduces additional steric and electronic factors that can influence the precise dihedral angle and rotational barrier.

DFT calculations on similar halogenated hydrocarbons have demonstrated that the conformational energies can be significantly influenced by intramolecular interactions, such as halogen bonding and dipole-dipole interactions. Delocalization errors in standard DFT functionals can sometimes misrepresent the stability of conjugated systems, necessitating the use of corrected methods for more accurate energy predictions.

To illustrate the relative energies of different conformers, a hypothetical energy profile for the rotation around the C(aryl)-C(ethyl) bond can be considered. The energy minima would correspond to staggered conformations, while the maxima would represent eclipsed conformations. The following table provides a conceptual representation of relative energies for key conformations, based on principles of steric hindrance and electronic repulsion.

| Dihedral Angle (H-C(aryl)-C(ethyl)-Br) | Conformation | Relative Energy (kcal/mol) (Conceptual) |

| 60° | Gauche | 0.2 |

| 180° | Anti | 0 |

| 240° | Gauche | 0.2 |

| 0°/360° | Eclipsed (syn-periplanar) | 3.5 |

| 120° | Eclipsed (anti-clinal) | 4.0 |

| 300° | Eclipsed (anti-clinal) | 4.0 |

This table is a conceptual illustration based on general principles of conformational analysis and does not represent empirically calculated data for this compound.

Mechanistic Probing of Reaction Pathways through Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern mechanistic chemistry, allowing for the exploration of reaction pathways, the characterization of transition states, and the determination of activation energies. For this compound, several reaction types can be envisaged where DFT would provide critical insights.

One of the most important reactions for aryl halides is the palladium-catalyzed cross-coupling reaction. The initial step in many of these catalytic cycles is the oxidative addition of the aryl halide to a low-valent metal center, such as Pd(0). DFT studies on the oxidative addition of 4-substituted iodobenzenes to palladium-phosphine complexes have shown that the reaction can proceed through different pathways, with the electronic nature of the para-substituent significantly influencing the reaction energetics. Electron-withdrawing groups, like the 1-bromoethyl group is expected to be, generally facilitate the oxidative addition by lowering the activation energy.

The following table summarizes conceptual free energy data for the oxidative addition of a generic 4-substituted iodobenzene, illustrating the effect of substituent electronics.

| Substituent at para-position | Hammett Constant (σp) | Activation Free Energy (ΔG‡) (kcal/mol) (Conceptual) | Reaction Free Energy (ΔG) (kcal/mol) (Conceptual) |

| -OCH3 | -0.27 | 15.2 | -8.5 |

| -H | 0.00 | 14.1 | -10.0 |

| -CF3 | 0.54 | 12.5 | -12.8 |

| -NO2 | 0.78 | 11.8 | -14.2 |

This table is a conceptual representation based on trends observed in DFT studies of related compounds and does not represent empirically calculated data for this compound.

Another potential reaction pathway for this compound involves the cleavage of the C-Br bond at the benzylic position. DFT calculations can be employed to model the energetics of both homolytic and heterolytic cleavage, providing insights into whether radical or ionic intermediates are more likely to form under specific reaction conditions. Such calculations would involve optimizing the geometries of the starting material, the potential intermediates (e.g., the benzylic radical or carbocation), and the transition states leading to their formation.

Prediction of Selectivity and Reactivity Profiles

Chemoselectivity: The molecule possesses two different carbon-halogen bonds: a C(sp²)-I bond and a C(sp³)-Br bond. The relative reactivity of these two sites is a key question. Generally, the C-I bond is weaker than the C-Br bond, suggesting that reactions at the iodine-bearing carbon, such as oxidative addition in cross-coupling reactions, would be favored. DFT calculations can quantify this difference in reactivity by comparing the activation barriers for reactions at each site.

Regioselectivity: In reactions involving the aromatic ring, such as electrophilic aromatic substitution, the existing substituents will direct incoming electrophiles to specific positions. The iodine atom is an ortho-, para-director, while the 1-bromoethyl group is also expected to be an ortho-, para-director due to hyperconjugation, despite the electron-withdrawing nature of the bromine. DFT can be used to model the transition states for electrophilic attack at the ortho and meta positions relative to the 1-bromoethyl group (the para position is blocked by iodine). The calculated activation energies would provide a quantitative prediction of the regioselectivity.

The reactivity of the molecule can also be assessed by examining its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. DFT calculations can provide the energies and spatial distributions of these orbitals, offering a qualitative picture of the molecule's reactivity. For instance, a lower LUMO energy would suggest a greater susceptibility to nucleophilic attack.

The following table provides conceptual HOMO and LUMO energy values for a series of substituted benzenes to illustrate electronic trends.

| Molecule | HOMO Energy (eV) (Conceptual) | LUMO Energy (eV) (Conceptual) | HOMO-LUMO Gap (eV) (Conceptual) |

| Benzene | -6.2 | 1.1 | 7.3 |

| Iodobenzene | -5.9 | 0.8 | 6.7 |

| Toluene | -5.8 | 1.2 | 7.0 |

| Nitrobenzene | -6.8 | -0.5 | 6.3 |

This table is a conceptual representation based on general trends observed in computational studies and does not represent empirically calculated data for this compound. The HOMO-LUMO gap is an indicator of chemical reactivity, with a smaller gap generally implying higher reactivity.

常见问题

Q. Methodology :

- Nucleophilic Substitution : React 4-iodophenol derivatives with 1-bromoethyl halides in polar aprotic solvents like DMF, using K₂CO₃ as a base at room temperature (RT) to 60°C .

- Optimization : Monitor reaction progress via TLC. Adjust solvent (e.g., DMF for solubility), temperature (higher temps for slower reactions), and stoichiometry (excess alkylating agent) to improve yields. Purify via column chromatography (hexane/ethyl acetate) .

Basic: How is structural characterization of this compound performed?

Q. Methodology :

- NMR Spectroscopy : Use ¹H NMR to identify ethyl (δ ~1.5–1.7 ppm for CH₂Br and δ ~4.3–4.5 ppm for CH₂I) and aromatic protons (δ ~7.2–7.6 ppm). ¹³C NMR confirms aryl iodine (C-I, δ ~95–100 ppm) and bromoethyl carbons (δ ~30–40 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M]+ for C₈H₈BrI at ~309.88 g/mol) .

Basic: What safety protocols are critical when handling this compound?

Q. Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Use a fume hood to avoid inhalation.

- First Aid : For skin contact, wash with soap/water for 15+ minutes. For eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .

- Waste Disposal : Neutralize halogenated waste with sodium bicarbonate before disposal in designated containers .

Advanced: How can conflicting data from synthetic routes (e.g., yield variations) be resolved?

Q. Methodology :

- Contradiction Analysis : Compare variables (solvent purity, catalyst activity, moisture sensitivity). For example, lower yields in DMF may stem from trace water deactivating K₂CO₃.

- Reproducibility : Replicate reactions under inert atmosphere (argon/nitrogen) and pre-dry solvents .

- Advanced Characterization : Use X-ray crystallography or 2D NMR (COSY, HSQC) to confirm byproduct formation .

Advanced: How does this compound participate in cross-coupling reactions for pharmaceutical intermediates?

Q. Methodology :

- Suzuki-Miyaura Coupling : React with boronic acids using Pd(PPh₃)₄ catalyst to form biaryl structures. Optimize ligand (e.g., SPhos for steric hindrance) and base (Cs₂CO₃) for selectivity .

- Radiolabeling : Substitute iodine-127 with iodine-125 (Na¹²⁵I, H₂O₂, AcOH) for tracer studies in receptor-binding assays .

Advanced: What strategies mitigate competing side reactions (e.g., elimination vs. substitution) in halogenated intermediates?

Q. Methodology :

- Solvent Control : Use DMF for SN2 pathways (favors substitution) over THF, which may promote elimination.

- Temperature Modulation : Lower temps (0–25°C) reduce elimination byproducts.

- Additives : Add KI (for Finkelstein reaction) or phase-transfer catalysts (e.g., TBAB) to enhance reactivity .

Advanced: How is computational chemistry applied to predict reaction pathways for this compound?

Q. Methodology :

- DFT Calculations : Model transition states (e.g., Gaussian 09) to predict activation energies for substitution vs. elimination.

- Retrosynthetic Tools : Use AI platforms (e.g., Pistachio, Reaxys) to propose viable routes and optimize atom economy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。